molecular formula C54H84N16O18 B12110476 Thrombin (B 147-158) (human)

Thrombin (B 147-158) (human)

Cat. No.: B12110476
M. Wt: 1245.3 g/mol
InChI Key: NKCXQMYPWXSLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thrombin (B 147-158) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods: In industrial settings, the production of thrombin (B 147-158) (human) can be scaled up using automated peptide synthesizers. These machines facilitate the efficient and reproducible synthesis of peptides by automating the repetitive steps of SPPS. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Thrombin (B 147-158) (human) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Site-directed mutagenesis or chemical modification techniques are employed to introduce specific substitutions.

Major Products Formed: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .

Scientific Research Applications

Thrombin (B 147-158) (human) has several applications in scientific research:

Mechanism of Action

Thrombin (B 147-158) (human) exerts its effects by inhibiting the binding of thrombin to thrombomodulin. This inhibition disrupts the activation of protein C, a key anticoagulant pathway, thereby modulating the coagulation cascade. The peptide interacts with specific sites on thrombin and thrombomodulin, preventing their interaction and subsequent downstream signaling .

Comparison with Similar Compounds

    Thrombin (B 144-155) (human): Another peptide derived from the B-chain of human thrombin, involved in similar regulatory mechanisms.

    Thrombin (B 149-160) (human): A peptide with a slightly different sequence, also studied for its role in coagulation.

Uniqueness: Thrombin (B 147-158) (human) is unique due to its specific sequence and its ability to inhibit thrombin binding to thrombomodulin with high affinity. This specificity makes it a valuable tool in studying the regulation of blood coagulation and in the development of targeted anticoagulant therapies .

Properties

IUPAC Name

2-[[1-[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84N16O18/c1-25(2)43(51(84)61-23-40(76)63-32(13-8-9-17-55)46(79)60-22-41(77)64-33(15-16-38(56)74)53(86)70-18-10-14-37(70)49(82)67-36(24-71)54(87)88)68-48(81)35(20-39(57)75)65-45(78)26(3)62-52(85)44(28(5)73)69-47(80)34(66-50(83)42(58)27(4)72)19-29-21-59-31-12-7-6-11-30(29)31/h6-7,11-12,21,25-28,32-37,42-44,59,71-73H,8-10,13-20,22-24,55,58H2,1-5H3,(H2,56,74)(H2,57,75)(H,60,79)(H,61,84)(H,62,85)(H,63,76)(H,64,77)(H,65,78)(H,66,83)(H,67,82)(H,68,81)(H,69,80)(H,87,88)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCXQMYPWXSLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H84N16O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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